1,3-Cyclohexanedione, 2-p-methoxyphenacyl-
Description
Historical Context and Significance of 1,3-Diketones in Organic Synthesis and Reactivity Studies
Diketones, a class of organic compounds featuring two carbonyl groups, have been a cornerstone of organic synthesis for over 150 years. Among these, 1,3-diketones, also known as β-diketones, are particularly significant due to their versatile reactivity. Their accessibility, stability, and unique electronic properties make them invaluable intermediates in the synthesis of a wide array of organic molecules.
Historically, the chemistry of 1,3-diketones has been central to the development of fundamental concepts in organic chemistry, such as tautomerism and the reactivity of enolates. The acidic nature of the α-hydrogen atom situated between the two carbonyl groups allows for easy deprotonation, forming a resonance-stabilized enolate ion. This nucleophilic intermediate is a key player in numerous carbon-carbon bond-forming reactions, including Claisen condensations, which is a classic method for their preparation. The ability of 1,3-diketones to act as versatile precursors for heterocycles has further cemented their importance in synthetic chemistry.
General Chemical Properties and Reactivity Principles of 1,3-Cyclohexanedione (B196179) Systems Relevant to Research
The parent compound, 1,3-cyclohexanedione, serves as the fundamental scaffold for the title compound. Its chemical behavior is dominated by the interplay between its diketo and enol forms. In solution, it exists predominantly as the more stable enol tautomer. wikipedia.org This keto-enol tautomerism is crucial to its reactivity. The pKa of 1,3-cyclohexanedione is approximately 5.26, indicating that the methylene (B1212753) protons between the two carbonyls are significantly acidic. wikipedia.org
This acidity facilitates the formation of a highly nucleophilic enolate anion, which can readily participate in a variety of synthetic transformations. Key reactions include:
Alkylation and Acylation: The enolate can be alkylated or acylated at the C-2 position. Acylation is a common method for synthesizing 2-substituted derivatives like the title compound.
Condensation Reactions: It serves as a building block in multicomponent reactions, such as Knoevenagel and Michael additions, to construct complex molecular architectures, including xanthene and benzodiazepine (B76468) derivatives. chemicalbook.comresearchgate.net
Heterocycle Synthesis: It is a key starting material for synthesizing various fused heterocyclic systems. nih.gov
The physical and chemical properties of the parent 1,3-cyclohexanedione are summarized in the table below.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₈O₂ | wikipedia.org |
| Molecular Weight | 112.13 g/mol | nih.gov |
| Appearance | Off-white to yellowish powder | atul.co.in |
| Melting Point | 103-105 °C | chemicalbook.comatul.co.in |
| pKa | 5.20 - 5.26 | wikipedia.org |
| Solubility | Soluble in water | atul.co.in |
Research Rationale and Scope for 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- as a Model Compound
The specific compound, 1,3-Cyclohexanedione, 2-p-methoxyphenacyl-, also known as 2-(2-(4-methoxyphenyl)-2-oxoethyl)cyclohexane-1,3-dione, is a member of the triketone family. This class of compounds is of significant research interest, primarily due to their biological activity as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is a crucial enzyme in plastoquinone (B1678516) biosynthesis in plants; its inhibition leads to bleaching and plant death, making HPPD inhibitors effective herbicides. nih.govbeilstein-journals.org
The rationale for using this compound in research is multifaceted, allowing scientists to investigate several key chemical and biological principles.
| Structural Feature | Area of Research | Significance |
|---|---|---|
| 1,3-Cyclohexanedione Ring | Scaffold Analysis | Provides the core structure for binding and allows for modifications to study effects on activity and selectivity. |
| β-Triketone Moiety | Enzyme Inhibition Mechanism | Investigates keto-enol tautomerism and the chelation of the Fe(II) cofactor in the HPPD active site, which is the basis for herbicidal action. beilstein-journals.org |
| p-Methoxyphenyl Group | Structure-Activity Relationship (SAR) | Studies the influence of electron-donating substituents on binding affinity and inhibitory potency. Allows for comparison with other substituted analogs to map the enzyme's binding pocket. |
| Entire Molecule | Development of Novel Herbicides | Serves as a lead compound for the design and synthesis of new, potentially more effective or selective herbicides. nih.gov |
Overview of Current Research Trends in Substituted Cyclohexanedione Chemistry
Contemporary research on substituted cyclohexanediones is vibrant and expanding in several key directions, driven by their utility as versatile synthetic intermediates.
One of the most prominent areas of research is in agrochemicals. The 2-acyl-cyclohexane-1,3-dione scaffold is a well-established pharmacophore for HPPD-inhibiting herbicides. researchgate.net Ongoing research focuses on synthesizing novel derivatives with modified acyl chains or aromatic substituents to discover new herbicides, overcome weed resistance, and improve crop safety. nih.gov Molecular docking and computational studies are increasingly used to guide the design of these new inhibitors. nih.gov
In medicinal chemistry, the cyclohexanedione core is being exploited for the development of new therapeutic agents. For instance, it has been used as a starting material for the synthesis of novel 1,2,4-triazine (B1199460) derivatives that exhibit anti-proliferative activities and function as tyrosine kinase inhibitors, which are important targets in cancer therapy. nih.gov
Furthermore, there is a strong focus on developing novel synthetic methodologies. This includes the use of 1,3-cyclohexanedione in multicomponent reactions to efficiently generate molecular complexity and construct diverse heterocyclic libraries. researchgate.net Recent innovations also include the development of aromatization strategies that convert the cyclohexanedione ring into highly substituted and functionalized phenols, providing access to structures that are otherwise difficult to synthesize. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
39992-64-8 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H16O4/c1-19-11-7-5-10(6-8-11)15(18)9-12-13(16)3-2-4-14(12)17/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
CDGMHSBSEMTFNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2C(=O)CCCC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Cyclohexanedione, 2 P Methoxyphenacyl
Strategies for C2-Functionalization of 1,3-Cyclohexanedione (B196179) Scaffolds
The C2 position of 1,3-cyclohexanedione is characterized by an active methylene (B1212753) group, flanked by two carbonyl functionalities. This structural feature renders the protons at this position acidic, facilitating deprotonation to form a stabilized enolate, which is a potent nucleophile. Various strategies have been developed to exploit this reactivity for the introduction of substituents at the C2 position.
Direct Alkylation and Acylation Approaches at the Active Methylene Position
Direct C-alkylation of the active methylene group in 1,3-cyclohexanedione is a common and effective method for forming new carbon-carbon bonds. This reaction typically proceeds via the generation of an enolate intermediate in the presence of a base, which then undergoes a nucleophilic substitution reaction with an appropriate electrophile. The choice of base and solvent is crucial for controlling the regioselectivity (C- vs. O-alkylation) and for achieving high yields.
Similarly, direct acylation can be employed to introduce an acyl group at the C2 position. This can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a catalyst. The reaction mechanism for direct C-acylation of cyclic 1,3-diones is believed to follow a nucleophilic acyl substitution pathway.
Palladium-Catalyzed Cross-Coupling Methods for Introducing the Phenacyl Moiety
In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-H functionalization. While direct palladium-catalyzed C-H acylation of arenes has been extensively studied, its application to the C-H bond of the active methylene group in 1,3-cyclohexanedione for the introduction of a phenacyl group is a more specialized area. mdpi.com Generally, these methods involve the formation of a palladium enolate intermediate, which can then couple with an aryl or acyl electrophile. Palladium-catalyzed direct α-arylation of carbonyl compounds has been successfully demonstrated with various aryl halides and triflates, suggesting the potential for adapting these methods for the synthesis of 2-phenacyl derivatives of 1,3-cyclohexanedione. nih.gov
Regioselective Synthesis of 2-Substituted 1,3-Cyclohexanediones
Achieving high regioselectivity in the functionalization of 1,3-cyclohexanedione is paramount. The primary challenge is often the competition between C-alkylation and O-alkylation. The outcome of the reaction is influenced by several factors, including the nature of the electrophile, the counter-ion of the enolate, the solvent, and the temperature. Hard electrophiles tend to favor O-alkylation, while soft electrophiles favor C-alkylation. The use of specific protecting groups or derivatization of the 1,3-dione can also be employed to direct the regioselectivity of the substitution. For instance, the use of ketohydrazones as intermediates has been shown to be effective for the C-selective alkylation of related systems. nih.gov
Synthesis of the p-Methoxyphenacyl Precursor and its Derivatives
A key component in the synthesis of the target molecule is the p-methoxyphenacyl precursor, typically a p-methoxyphenacyl halide. The most common precursor is 2-bromo-1-(4-methoxyphenyl)ethanone, also known as p-methoxyphenacyl bromide.
The synthesis of this precursor generally involves a two-step process starting from anisole (B1667542). The first step is the Friedel-Crafts acylation of anisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, to produce 4'-methoxyacetophenone. google.com
The subsequent step involves the α-bromination of 4'-methoxyacetophenone. This can be achieved using brominating agents such as N-bromosuccinimide (NBS), often in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) or on a solid support like alumina. nih.govshodhsagar.comresearchgate.net The use of cupric bromide in a solvent like ethyl acetate (B1210297) is another effective method for this transformation. nih.gov
| Precursor Synthesis Step | Reagents and Conditions | Typical Yield (%) |
| Friedel-Crafts Acylation | Anisole, Acetyl Chloride, AlCl₃, Dichloromethane | ~90% |
| α-Bromination | 4'-Methoxyacetophenone, N-Bromosuccinimide, p-TsOH, Acetonitrile | High |
| α-Bromination | 4'-Methoxyacetophenone, Cupric Bromide, Ethyl Acetate, Reflux | Not specified |
Convergent and Linear Synthesis Pathways to 1,3-Cyclohexanedione, 2-p-methoxyphenacyl-
The synthesis of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- can be approached through either a convergent or a linear strategy.
A linear synthesis , in contrast, would involve the sequential modification of a single starting material. For this target molecule, a conceivable linear approach might start with a pre-functionalized cyclohexane (B81311) derivative that is then elaborated to form the 1,3-dione and the p-methoxyphenacyl moiety. However, the convergent approach is generally more practical and widely employed for this class of compounds.
Reaction Condition Optimization for Enhanced Yield and Selectivity
The key step in the convergent synthesis is the C-alkylation of 1,3-cyclohexanedione with p-methoxyphenacyl bromide. The optimization of this reaction is critical for maximizing the yield and ensuring the desired C-alkylation selectivity. Key parameters to consider for optimization include the choice of base, solvent, temperature, and reaction time.
Table of Optimized Reaction Conditions for C-Alkylation of 1,3-Cyclohexanedione
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Potassium Carbonate | Acetone | Reflux | 1 | High | nih.gov |
| Sodium Hydride | DMF | Not specified | Not specified | Not specified | nih.gov |
| Cesium Carbonate | DMSO | Not specified | Not specified | Not specified | nih.gov |
| Sodium Hydroxide | DMF | Not specified | Not specified | Good | nih.gov |
| Lithium Hydroxide | Water/TFE | 45-60 | 24-120 | Moderate to Good | Not specified |
Recent studies have also shown that limiting the loading of 1,3-cyclohexanedione can lead to a significant reduction in the required amount of catalyst and can improve reaction rates and yields in certain catalyzed reactions. acs.org This principle could potentially be applied to the base-mediated alkylation to enhance the efficiency of the synthesis.
Scale-Up Considerations for Laboratory and Pilot Studies
The transition of a synthetic route from laboratory scale to pilot plant production for compounds like 2-acyl-1,3-cyclohexanediones necessitates a thorough evaluation of several critical factors to ensure efficiency, safety, and economic viability. While specific large-scale synthesis data for 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- is not extensively documented, general principles derived from the scale-up of similar chemical processes are highly relevant.
Key considerations for the scale-up of the synthesis of 2-acyl-1,3-cyclohexanediones are outlined in the following table:
| Factor | Laboratory Scale Consideration | Pilot/Industrial Scale Implication |
| Reaction Kinetics and Thermodynamics | Primarily focused on reaction completion and yield optimization in a controlled environment. | Heat transfer becomes critical. Exothermic reactions may require specialized cooling systems to prevent thermal runaways. Reaction times may need to be adjusted to manage heat generation. |
| Reagent Handling and Stoichiometry | Manual addition of reagents is common. Slight excesses may be used to drive reactions to completion. | Automated dosing systems are required for precise control. Stoichiometry needs to be optimized to minimize waste and cost. The physical form of reagents (solid, liquid, solution) impacts handling and addition rates. |
| Solvent Selection and Volume | A wide range of solvents can be used. Solvent volume is often high relative to the reactants. | Solvent choice is restricted by cost, safety (flammability, toxicity), and environmental regulations. Solvent recovery and recycling are crucial for economic and environmental sustainability. |
| Mixing and Mass Transfer | Efficient mixing is easily achieved in small flasks with magnetic stirrers. | Agitation becomes a significant engineering challenge. Impeller design, stirring speed, and vessel geometry must be optimized to ensure homogeneity and prevent localized "hot spots" or concentration gradients. |
| Work-up and Purification | Techniques like liquid-liquid extraction and column chromatography are common. | These methods are often impractical and costly at large scales. Alternative purification methods such as crystallization, distillation, or filtration are preferred. The development of a robust crystallization process is often a key step in a scalable synthesis. northwestern.edu |
| Process Safety | Hazards are managed on a small scale with personal protective equipment and fume hoods. | A comprehensive process hazard analysis (PHA) is required to identify and mitigate risks such as fire, explosion, and chemical exposure. This includes implementing appropriate engineering controls and emergency procedures. |
| By-product and Waste Management | Waste is collected and disposed of in small quantities. | A detailed waste management plan is necessary. This includes minimizing waste generation (atom economy), identifying appropriate disposal methods, and complying with environmental regulations. |
For the synthesis of the parent 1,3-cyclohexanedione, industrial production methods have been developed, for instance, through the hydrogenation of resorcinol (B1680541) using catalysts like modified skeletal nickel under pressure. google.com Such processes involve careful control of temperature, pressure, and catalyst activity to ensure high yield and purity. google.com The subsequent acylation step to introduce the p-methoxyphenacyl group would require its own set of scale-up considerations, particularly concerning the handling of acylating agents and the purification of the final product.
Chemo- and Enantioselective Synthesis Strategies for Related Analogues
The development of chemo- and enantioselective synthetic methods is crucial for accessing structurally diverse and stereochemically pure analogues of 2-acyl-1,3-cyclohexanediones. These strategies allow for the precise modification of the molecular scaffold, which is essential for structure-activity relationship (SAR) studies in drug discovery and agrochemical research.
Chemoselectivity in the synthesis of these analogues often involves the selective reaction of one functional group in the presence of others. For instance, in the synthesis of complex heterocyclic systems from 1,3-dicarbonyl compounds, controlling the regioselectivity of the reaction is a key challenge. The reaction of 1,2,4-triketone analogues with hydrazines to form pyrazoles, for example, demonstrates how the nature of the substituents and the reaction conditions can direct the course of the reaction to favor a specific isomer. mdpi.com
Enantioselective Synthesis aims to produce a single enantiomer of a chiral molecule. For analogues of 2-acyl-1,3-cyclohexanediones that may possess stereocenters, enantioselective synthesis is of paramount importance as different enantiomers can exhibit distinct biological activities. While specific enantioselective methods for 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- are not detailed in the literature, general strategies applicable to related systems include:
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the 1,3-cyclohexanedione precursor to direct the acylation reaction to one face of the molecule, leading to the formation of a single enantiomer. The auxiliary is then removed in a subsequent step.
Chiral Catalysis: The use of a chiral catalyst (metal-based or organocatalyst) can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. This is often a more efficient approach than using stoichiometric amounts of a chiral auxiliary.
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
The following table summarizes some chemo- and enantioselective strategies that could be adapted for the synthesis of analogues of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl-:
| Strategy | Description | Potential Application to Analogues |
| Regioselective Acylation | Controlling the position of acylation on a multifunctional 1,3-dicarbonyl precursor. | Synthesis of analogues with different substitution patterns on the cyclohexanedione ring. |
| Chemoselective Condensation | Selective reaction of the dione (B5365651) with a binucleophile to form heterocyclic systems. mdpi.com | Creation of fused-ring analogues, such as pyrazole (B372694) or isoxazole (B147169) derivatives, for SAR studies. |
| Asymmetric Hydrogenation | Enantioselective reduction of a double bond in a precursor to create a chiral center on the cyclohexane ring. | Synthesis of saturated analogues with defined stereochemistry. |
| Organocatalytic Michael Addition | Enantioselective addition of the 1,3-dione to an α,β-unsaturated compound, catalyzed by a chiral organocatalyst. | Introduction of a chiral side chain at the 2-position. |
The synthesis of functionalized benzo[b]thiophenes using 1,3-dicarbonyl compounds as nucleophiles highlights a one-pot iodocyclization/alkylation strategy. nih.gov Although this example does not directly involve 1,3-cyclohexanedione, it demonstrates a sophisticated approach to building molecular complexity that could potentially be adapted for the synthesis of novel analogues. nih.gov
Advanced Spectroscopic and Structural Elucidation Research
Conformational Analysis of the Cyclohexane (B81311) Ring and Side Chain
The three-dimensional structure of 2-p-methoxyphenacyl-1,3-cyclohexanedione is largely dictated by the conformation of the six-membered cyclohexane ring. Like cyclohexane itself, the dione (B5365651) ring preferentially adopts a chair conformation to minimize angular and torsional strain. masterorganicchemistry.com
The cyclohexane ring is not static but undergoes a dynamic process called "ring inversion" or "chair-chair interconversion," where one chair conformation flips into another. nih.govvu.nl During this process, all axial substituents become equatorial, and all equatorial substituents become axial. youtube.com This inversion proceeds through higher-energy intermediate conformations, such as the half-chair and the twist-boat. nih.govvu.nl
For the parent 1,3-cyclohexanedione (B196179), the energy barrier for this chair-chair interconversion has been evaluated through computational studies to be relatively low. scielo.org.mxresearchgate.net This low barrier means that at room temperature, the ring flip is rapid on the NMR timescale. mdpi.com The introduction of substituents on the ring can significantly alter the energy landscape of this inversion process.
The presence of a bulky 2-p-methoxyphenacyl substituent dramatically influences the conformational equilibrium of the cyclohexane ring. Substituents on a cyclohexane ring are generally more stable in the equatorial position than in the axial position to avoid unfavorable steric interactions. libretexts.orglibretexts.org An axial substituent experiences destabilizing steric repulsions with the two other axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial strain. youtube.com
Given the significant steric bulk of the p-methoxyphenacyl group, the conformational equilibrium for 2-p-methoxyphenacyl-1,3-cyclohexanedione will overwhelmingly favor the chair conformation where this substituent occupies the equatorial position. libretexts.orglibretexts.org The energy difference between the equatorial and axial conformers is expected to be large, effectively "locking" the ring into the equatorial conformation. This preference significantly reduces the ring's conformational flexibility compared to the unsubstituted 1,3-cyclohexanedione. The methoxy (B1213986) group on the phenyl ring is generally considered to have a smaller steric footprint and its orientation would be influenced by electronic effects and crystal packing forces. worldwidejournals.com
Table 2: Conformational Preference in 2-p-Methoxyphenacyl-1,3-Cyclohexanedione
| Conformer | Position of 2-p-Methoxyphenacyl Group | Key Steric Interactions | Relative Stability | Predicted Population at Equilibrium |
|---|---|---|---|---|
| A | Equatorial | Minimal steric strain | More Stable | >99% |
| B | Axial | Severe 1,3-diaxial strain with axial hydrogens | Less Stable | <1% |
Solid-State Structural Characterization (e.g., X-ray Crystallography for Molecular Conformation and Packing Interactions)
While a specific crystal structure for 2-p-methoxyphenacyl-1,3-cyclohexanedione is not available in the reviewed literature, its solid-state characteristics can be inferred from X-ray diffraction studies of analogous compounds, such as other 1,3-dione derivatives and molecules containing p-methoxyphenyl groups. mdpi.comresearchgate.netnih.gov
In the solid state, the molecule is expected to exist predominantly, if not exclusively, in the stable enol tautomer, stabilized by a strong intramolecular hydrogen bond. X-ray crystallography would likely confirm that the cyclohexane ring adopts a chair conformation with the bulky 2-p-methoxyphenacyl substituent in the equatorial position to minimize steric energy. mdpi.com
The crystal packing would be governed by intermolecular interactions. While the strong intramolecular hydrogen bond of the enol form would preclude it from acting as a hydrogen-bond donor in intermolecular interactions, the carbonyl oxygen and the oxygen of the methoxy group could act as hydrogen-bond acceptors. This could lead to the formation of weak C-H···O intermolecular hydrogen bonds with hydrogens from neighboring molecules, influencing the formation of supramolecular chains or networks in the crystal lattice. researchgate.netnih.gov The packing would also be influenced by van der Waals forces and potential π-π stacking interactions between the aromatic rings of adjacent molecules. The dihedral angle between the phenyl ring and the cyclohexanedione ring would be a key structural parameter determined from crystallographic data. researchgate.net
Reactivity and Reaction Mechanism Studies of 1,3 Cyclohexanedione, 2 P Methoxyphenacyl
Nucleophilic Reactions at the Active Methylene (B1212753) (C2) and Carbonyl Carbons
The acidic nature of the protons on the C2 methylene group, due to the electron-withdrawing effect of the adjacent carbonyl groups, makes this position a potent nucleophile upon deprotonation. The carbonyl carbons are also susceptible to nucleophilic attack.
Aldol and Knoevenagel Condensations with Aldehydes and Ketones
The active methylene group in 1,3-cyclohexanedione (B196179), 2-p-methoxyphenacyl- can participate in base-catalyzed Aldol and Knoevenagel condensation reactions with various aldehydes and ketones. wikipedia.orgnih.gov In a typical Aldol condensation, the enolate, generated by the deprotonation of the C2 position, attacks the carbonyl carbon of an aldehyde or ketone to form a β-hydroxy carbonyl compound. This intermediate can then undergo dehydration to yield an α,β-unsaturated product. thieme-connect.demagritek.com
The Knoevenagel condensation is a related reaction that involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction is a modification of the Aldol condensation and is particularly effective with compounds bearing two electron-withdrawing groups attached to the methylene carbon. wikipedia.org The reaction proceeds through a nucleophilic addition followed by a dehydration step to afford a conjugated enone. wikipedia.org
Table 1: Potential Products from Aldol and Knoevenagel Condensations
| Reactant (Aldehyde/Ketone) | Condensation Type | Potential Product Structure |
|---|---|---|
| Benzaldehyde | Knoevenagel | 2-(benzylidene)-2-(p-methoxyphenacyl)-1,3-cyclohexanedione |
| Acetone | Aldol | 2-(1-hydroxy-1-methylethyl)-2-(p-methoxyphenacyl)-1,3-cyclohexanedione |
Note: The products listed are hypothetical and based on established reaction mechanisms.
Michael Addition Reactions with Various Acceptors
The enolate of 1,3-cyclohexanedione, 2-p-methoxyphenacyl- can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). libretexts.org This 1,4-addition is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com The reaction involves the nucleophilic addition of the enolate to the β-carbon of the Michael acceptor, leading to the formation of a new enolate, which is then protonated. masterorganicchemistry.com A wide range of Michael acceptors can be employed, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. libretexts.org
Table 2: Potential Products from Michael Addition Reactions
| Michael Acceptor | Potential Product Structure |
|---|---|
| Methyl acrylate | Methyl 3-(2-(p-methoxyphenacyl)-1,3-dioxocyclohexyl)propanoate |
| Acrylonitrile | 3-(2-(p-methoxyphenacyl)-1,3-dioxocyclohexyl)propanenitrile |
Note: The products listed are hypothetical and based on established reaction mechanisms.
Cyclization Reactions for Heterocyclic and Carbocyclic Frameworks
The structural features of 1,3-cyclohexanedione, 2-p-methoxyphenacyl- make it an excellent substrate for various cyclization reactions, enabling the synthesis of diverse and complex molecular architectures.
Formation of Fused Bicyclic Systems (e.g., Indoles, Benzofurans)
While direct synthesis of indoles and benzofurans from 1,3-cyclohexanedione, 2-p-methoxyphenacyl- is not prominently documented, the 1,3-dione moiety is a key synthon in the construction of such fused heterocyclic systems. For instance, derivatives of 1,3-cyclohexanedione can be precursors to substituted anilines or phenols, which can then undergo classical indole (B1671886) organic-chemistry.orgnih.gov or benzofuran (B130515) jocpr.comorganic-chemistry.org syntheses.
One potential pathway for indole synthesis could involve the conversion of the dione (B5365651) to an enamine, followed by reaction with a suitable precursor that introduces the nitrogen-containing portion of the indole ring. Subsequent cyclization and aromatization would yield the indole core. Similarly, for benzofuran synthesis, the dione could be transformed into a derivative that can undergo intramolecular cyclization onto an ortho-positioned phenolic group, which could be introduced through strategic functionalization. jocpr.comresearchgate.net
Spirocyclization Reactions and Ring-Opening Cyclizations
The 1,3-cyclohexanedione scaffold is known to participate in spirocyclization reactions. For example, 2-alkenyl-substituted 1,3-cycloalkanediones can undergo intramolecular additions to form spirocyclic products. researchgate.net In the context of 1,3-cyclohexanedione, 2-p-methoxyphenacyl-, functionalization of the phenacyl group to introduce an alkene moiety could pave the way for such intramolecular cyclizations.
Ring-opening cyclizations are another important transformation of cyclohexane-1,3-dione derivatives. For instance, cyclohexane-1,3-dione-2-spirocyclopropanes undergo efficient ring-opening cyclization with primary amines to furnish 2-substituted tetrahydroindol-4-ones. researchgate.net This highlights the potential of the dione ring to be part of a rearrangement and cyclization cascade to form new heterocyclic frameworks.
Multicomponent Reactions Incorporating the Cyclohexanedione Scaffold
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product. beilstein-journals.org Cyclohexane-1,3-dione and its derivatives are valuable components in various MCRs. For instance, they can react with aromatic aldehydes and malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst to produce fused pyran derivatives. researchgate.net The 1,3-cyclohexanedione, 2-p-methoxyphenacyl- could potentially be employed in similar MCRs, leading to the rapid assembly of complex heterocyclic structures. The p-methoxyphenacyl group would be incorporated into the final product, offering a point for further functionalization.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- |
| Benzaldehyde |
| Acetone |
| Formaldehyde |
| Methyl acrylate |
| Acrylonitrile |
| Methyl vinyl ketone |
| 2-(benzylidene)-2-(p-methoxyphenacyl)-1,3-cyclohexanedione |
| 2-(1-hydroxy-1-methylethyl)-2-(p-methoxyphenacyl)-1,3-cyclohexanedione |
| 2-(hydroxymethyl)-2-(p-methoxyphenacyl)-1,3-cyclohexanedione |
| Methyl 3-(2-(p-methoxyphenacyl)-1,3-dioxocyclohexyl)propanoate |
| 3-(2-(p-methoxyphenacyl)-1,3-dioxocyclohexyl)propanenitrile |
| 4-(2-(p-methoxyphenacyl)-1,3-dioxocyclohexyl)butan-2-one |
| Malononitrile |
Electrophilic Reactions at Oxygen and Carbon Centers
The reactivity of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- is dominated by the chemistry of its 1,3-dicarbonyl moiety. This system readily exists in equilibrium between its keto and enol forms. libretexts.org The enol tautomer is particularly stable in β-dicarbonyl compounds due to the formation of a conjugated system and the potential for intramolecular hydrogen bonding. libretexts.orgyoutube.com This tautomerism is crucial as it generates a highly nucleophilic enolate anion upon deprotonation by a base.
The resulting enolate is an ambident nucleophile, meaning it possesses two nucleophilic sites: the enolate oxygen and the central carbon (C2). Consequently, it can react with electrophiles at either center, leading to O-substituted or C-substituted products, respectively. acs.org
C-Alkylation/Acylation: Reaction at the central carbon atom is often the thermodynamically favored pathway, leading to the formation of a stable carbon-carbon bond. umb.edu For instance, alkylation with an alkyl halide typically occurs at the C2 position. pressbooks.pub
O-Alkylation/Acylation: Reaction at the oxygen atom is also possible and is influenced by several factors, including the nature of the electrophile, the counter-ion, and the solvent. Hard electrophiles and conditions that favor kinetic control can promote O-acylation to form enol esters. tandfonline.com
The competition between these two pathways is a central theme in the chemistry of β-dicarbonyl compounds.
Table 1: Factors Influencing C- vs. O-Alkylation/Acylation of Enolates
| Factor | Favors C-Alkylation | Favors O-Alkylation | Rationale |
|---|---|---|---|
| Electrophile | Soft electrophiles (e.g., CH₃I) | Hard electrophiles (e.g., (CH₃)₃SiCl, Acyl Chlorides) | Based on Hard and Soft Acids and Bases (HSAB) theory. The carbon center is a softer nucleophile than the oxygen center. |
| Solvent | Protic solvents (e.g., Ethanol) | Aprotic polar solvents (e.g., DMF, HMPA) | Protic solvents solvate the oxygen atom, hindering its reactivity. Aprotic solvents leave the oxygen more exposed. princeton.edu |
| Counter-ion | Covalent M-O bond (e.g., Mg²⁺) | Ionic M-O bond (e.g., K⁺, Na⁺) | Tightly associated counter-ions can block the oxygen atom, favoring attack at the carbon. princeton.edu |
| Control | Thermodynamic Control | Kinetic Control | The C-alkylated product is generally more stable, while O-alkylation can be faster under certain conditions. |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- is key to predicting and controlling reaction outcomes. This involves identifying the sequence of elementary steps, the intermediates formed, and the slowest, rate-determining step.
A classic transformation for 1,3-dicarbonyl compounds is the Michael addition, which often constitutes the first part of a Robinson annulation sequence. wikipedia.orglibretexts.org In this reaction, the enolate of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- acts as a nucleophile and adds to an α,β-unsaturated carbonyl compound (a Michael acceptor).
The generally accepted mechanism proceeds through several key steps:
Enolate Formation (Intermediate): A base removes the acidic proton from the C2 position to form a resonance-stabilized enolate ion. This is typically a rapid and reversible step.
Protonation: The resulting intermediate is protonated by the solvent or a conjugate acid to yield the final 1,5-dicarbonyl adduct.
When a molecule has multiple potential reaction sites or can form multiple stereoisomeric products, the concepts of regioselectivity and stereoselectivity become critical. wikipedia.orgmasterorganicchemistry.com
Regioselectivity refers to the preference for reaction at one position over another. organic-chemistry.org In 1,3-Cyclohexanedione, 2-p-methoxyphenacyl-, the C2 methine proton is significantly more acidic than any other proton in the molecule due to stabilization of the conjugate base by three carbonyl groups. Therefore, deprotonation and subsequent electrophilic attack are highly regioselective for the C2 position. While the enolate could theoretically react through the oxygen atoms, C-alkylation at C2 is the overwhelmingly common regiochemical outcome for alkylation reactions. pressbooks.pub
Stereoselectivity concerns the preferential formation of one stereoisomer over others. wikipedia.org The starting molecule, 1,3-Cyclohexanedione, 2-p-methoxyphenacyl-, is achiral. Stereoselectivity becomes relevant when a reaction introduces a new stereocenter. For example, in a Michael addition to a prochiral enone, the enolate can attack from two different faces, potentially creating two diastereomers.
The stereochemical outcome is determined by the transition state energies. The bulky p-methoxyphenacyl group at the C2 position will sterically direct the incoming electrophile to attack from the less hindered face of the planar enolate. This generally leads to the formation of an anti relationship between the existing substituent and the newly added group to minimize steric strain in the transition state. The degree of this diastereoselectivity can be influenced by the size of the electrophile and the reaction conditions.
Table 2: Hypothetical Diastereoselectivity in the Michael Addition
| Michael Acceptor (Electrophile) | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) | Rationale |
|---|---|---|---|
| Methyl vinyl ketone | Anti | Moderate | The small methyl group offers minimal steric hindrance, leading to moderate selectivity. |
| Phenyl vinyl ketone | Anti | Good to High | The larger phenyl group increases steric repulsion in the transition state, favoring the anti product more strongly. |
Theoretical and Computational Chemistry Investigations
Electronic Structure Analysis of 1,3-Cyclohexanedione (B196179), 2-p-methoxyphenacyl-
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 1,3-Cyclohexanedione, 2-p-methoxyphenacyl-, computational methods are employed to elucidate the distribution of electrons and energy levels of molecular orbitals.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various ground-state properties of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl-. These properties include optimized molecular geometry, total energy, and the distribution of electrostatic potential. Such calculations are foundational for understanding the molecule's stability and preferred spatial arrangement of its atoms.
Molecular Orbital Analysis and Reactivity Prediction
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. For 1,3-Cyclohexanedione, 2-p-methoxyphenacyl-, analysis of the HOMO and LUMO can predict the most likely sites for nucleophilic and electrophilic attack, respectively. This frontier orbital analysis is a cornerstone in predicting the outcomes of chemical reactions. msu.edu
Computational Modeling of Tautomeric Equilibria and Conformational Landscapes
Molecules are not static entities; they exist in a dynamic equilibrium of different forms. Computational modeling allows for the exploration of these dynamic processes, such as tautomerization and conformational changes.
The keto-enol tautomerism is a significant characteristic of 1,3-dicarbonyl compounds. acs.org In the case of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl-, the molecule can exist in equilibrium between its diketo and various enol forms. The stability and interconversion of these tautomers are crucial for its chemical behavior.
Energy Profiles for Tautomerization Pathways
Computational methods can be used to map the potential energy surface for the tautomerization process. By calculating the energies of the transition states connecting the keto and enol forms, the energy barriers for these transformations can be determined. This information provides a quantitative understanding of the kinetics of the tautomeric equilibrium, revealing which tautomer is thermodynamically more stable and how readily they interconvert. For instance, the ketone group at position 3 can undergo keto-enol isomerization. nih.gov
Dynamics of Conformational Changes (e.g., Molecular Dynamics Simulations)
The cyclohexane (B81311) ring in 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- is not planar and can adopt various conformations, such as chair and boat forms. Molecular dynamics (MD) simulations are a powerful technique to study the time evolution of molecular structures. nih.govjohannesfeist.eumdpi.com By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape. These simulations can reveal the preferred conformations of the molecule, the dynamics of transitions between different conformers, and how these motions are influenced by the solvent environment.
In Silico Studies of Reaction Mechanisms and Transition States
Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models
Similarly, a comprehensive search of existing research indicates a lack of studies investigating the solvent effects on the reaction pathways of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- using either implicit or explicit solvation models. Theoretical examinations of how different solvent environments influence the stability of reactants, transition states, and products, thereby altering reaction rates and selectivity, have not been specifically conducted for this compound.
While the principles of computational solvation models are well-established, their application to 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- has not been documented. Therefore, no data is available to construct a table comparing the outcomes of different solvation models (e.g., PCM, SMD, or explicit solvent molecule simulations) on its reaction pathways. Such research would be valuable for predicting and controlling the behavior of this compound in various chemical environments.
Synthesis and Research on Derivatives and Analogues of 1,3 Cyclohexanedione, 2 P Methoxyphenacyl
Structural Modifications of the p-Methoxyphenacyl Substituent
The p-methoxyphenacyl group offers multiple points for structural modification to probe its influence on molecular properties and reactivity. Key areas of exploration include substitutions on the aromatic ring and alterations to the linking ketone moiety.
Exploration of Aromatic Ring Substitutions (Electronic and Steric Effects)
Modifying the substituents on the aromatic ring of the phenacyl group is a common strategy to fine-tune the electronic and steric properties of the entire molecule. beilstein-journals.org The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the reactivity and binding affinity of the compound to biological targets. researchgate.net For instance, in the context of HPPD inhibitors, modifying the aromatic moieties is a proven method for generating novel herbicides. beilstein-journals.org
Quantitative structure-activity relationship (QSAR) models have been developed for related 2-acyl-cyclohexanedione derivatives to understand these effects systematically. researchgate.net These models reveal that both steric and electrostatic fields contribute to the inhibitory activity. frontiersin.org For example, 3D-QSAR analysis can identify specific regions where steric bulk is either favorable or detrimental to activity. researchgate.net Similarly, the placement of hydrogen bond donors or acceptors on the aromatic ring can enhance or reduce activity based on the topography of the target's active site. researchgate.net
| Ring Position | Substituent Type | Predicted Effect on Activity | Rationale |
| Para (4') | Electron-donating (e.g., -OCH₃) | Variable | Can increase electron density, potentially enhancing π-π interactions with aromatic residues in a binding site. frontiersin.org |
| Para (4') | Electron-withdrawing (e.g., -NO₂) | Variable | Can form favorable interactions, such as with a bidentate binding motif in an enzyme active site. google.combeilstein-journals.org |
| Ortho (2') | Bulky Group (e.g., -Cl, -CH₃) | Generally Negative | Can cause steric hindrance, preventing the optimal orientation of the molecule within a binding pocket. researchgate.net |
| Meta (3') | Small Polar Group (e.g., -OH) | Variable | May introduce new hydrogen bonding opportunities, but its position is critical for effective interaction. researchgate.net |
Alterations of the Ketone Moiety (e.g., Alkyl, Ester)
The ketone group in the phenacyl linker is another key site for modification. Research on analogous systems has explored replacing the entire aromatic acyl group with simpler aliphatic acyl chains of varying lengths. nih.govresearchgate.net Studies have shown that the length of a simple alkyl chain can be a critical determinant of biological activity. For example, in one study on HPPD inhibitors, a C11 alkyl side chain was found to be optimal for inhibition. nih.gov
Another significant alteration involves inserting a heteroatom, such as oxygen, to create an ester linkage, resulting in 2-(aryloxyacetyl)cyclohexane-1,3-diones. beilstein-journals.org This modification changes the geometry and electronic properties of the linker, which can profoundly impact how the molecule interacts with its biological target. frontiersin.org
| Moiety Type | Example Structure | Key Features |
| Aromatic Acyl | 2-p-methoxyphenacyl- | Rigid linker, potential for π-stacking interactions. |
| Aliphatic Acyl | 2-undecanoyl- | Flexible, hydrophobic chain; activity is highly dependent on length. nih.gov |
| Aryloxyacetyl | 2-(p-chlorophenoxyacetyl)- | Introduction of an ether linkage alters bond angles and electronic distribution. beilstein-journals.org |
Functionalization of the Cyclohexanedione Ring System
The 1,3-cyclohexanedione (B196179) ring is not merely a passive scaffold; its reactivity allows for extensive functionalization. jindunchemistry.comjindunchemistry.com The active methylene (B1212753) group at the C2 position is the primary site for acylation, but the other positions on the carbocyclic ring (C4, C5, and C6) also present opportunities for derivatization.
Selective Derivatization at C4, C5, and C6 Positions
Introducing substituents on the cyclohexanedione ring can influence the molecule's conformation and its interaction with target sites. The most common modification is the addition of alkyl groups, particularly at the C5 position. For instance, 5,5-dimethyl-1,3-cyclohexanedione (dimedone) is a widely used variant of the parent ring system. wikipedia.org
However, in the context of certain biological activities, these additions can be detrimental. SAR studies on some HPPD inhibitors have shown that the presence of additional methyl groups on the cyclohexane (B81311) ring generally decreases inhibitory activity. nih.govbeilstein-journals.org This suggests that the unsubstituted ring may provide a better fit in the enzyme's active site, and that added bulk in these positions can lead to unfavorable steric clashes.
| Position | Substituent | Observed Effect on Herbicidal Activity | Reference |
| C5 | Methyl | Detrimental | beilstein-journals.org |
| C5 | Hydroxyl | Detrimental | nih.gov |
| C4, C6 | Unsubstituted | Generally Favorable | nih.gov |
Incorporation of Additional Heteroatoms or Functional Groups
The carbon framework of the cyclohexanedione ring can be modified to include heteroatoms, leading to the synthesis of novel heterocyclic systems. The inherent reactivity of the β-dicarbonyl system facilitates cyclization and condensation reactions to build fused ring systems. researchgate.net For example, 1,3-cyclohexanedione can serve as a precursor for synthesizing bioactive heterocycles like pyridines and quinolines. jindunchemistry.com Research has also been conducted on the synthesis of related six-membered rings where one or more carbon atoms are replaced by oxygen or sulfur, such as thia- and oxacyclohexane-3,5-diones. wikipedia.org These modifications fundamentally alter the scaffold's properties and can lead to compounds with entirely different biological profiles.
Libraries of Related Cyclohexanedione Derivatives for Systematic Reactivity Studies
To efficiently explore the vast chemical space surrounding the 1,3-cyclohexanedione, 2-p-methoxyphenacyl- scaffold, researchers often employ combinatorial chemistry techniques to generate large libraries of related compounds. mdpi.comsigmaaldrich.com These libraries can be designed to systematically vary substituents at all key positions: the aromatic ring, the acyl linker, and the cyclohexanedione ring.
One extensive study involved the synthesis and analysis of 76 different 2-acyl-cyclohexanedione analogues to investigate their activity as HPPD inhibitors. nih.gov Such libraries are invaluable for developing robust QSAR models. acs.orgresearchgate.net By analyzing the activity data from a diverse set of compounds, these models can identify the key structural features that govern activity and predict the potential of novel, unsynthesized derivatives. nih.govfrontiersin.org This integrated approach of library synthesis and computational modeling accelerates the discovery of compounds with optimized properties.
| Library Subset | Modification Type | Purpose |
| Aromatic Library | Varied substituents on the phenacyl ring | To probe electronic and steric effects at the binding site. nih.gov |
| Acyl Chain Library | Varied alkyl and aryl groups | To determine optimal linker length, flexibility, and hydrophobicity. nih.gov |
| Ring-Substituted Library | Added groups (e.g., methyl) to the CHD ring | To investigate the steric tolerance of the scaffold region. beilstein-journals.org |
| Heterocyclic Library | Fused or modified CHD ring | To explore novel chemical space and discover new pharmacophores. researchgate.net |
In-depth Analysis of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl-: Advanced Applications in Organic Synthesis Methodologies
Following a comprehensive review of scientific literature, it has been determined that there is insufficient specific, publicly available research on the chemical compound 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- (also known as 2-(2-(4-methoxyphenyl)-2-oxoethyl)cyclohexane-1,3-dione) to fulfill the detailed article outline as requested.
The provided structure requires an in-depth exploration of its role as a precursor in the synthesis of complex natural products like terpenoids and alkaloids, its function as a key intermediate in developing new synthetic pathways, its applications in asymmetric synthesis and chiral induction, and its contributions to heterocyclic chemistry.
While extensive searches were conducted on related compound classes, such as 2-acyl-cyclohexane-1,3-diones and other dicarbonyl compounds, the specific data and research findings pertaining directly to the p-methoxyphenacyl derivative are not available in the required depth. Scientific literature often focuses on broader classes of compounds or specific derivatives that have been found to have significant applications, and it appears that 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- has not been a subject of such detailed investigation in published studies.
Generating an article based on the provided outline would necessitate extrapolation from tangentially related molecules, which would not adhere to the strict requirement of focusing solely on the specified compound and maintaining scientific accuracy. Therefore, to ensure the integrity and factual correctness of the information provided, the article cannot be generated at this time.
Below is a table of compound names that would have been included in the article.
Advanced Applications in Organic Synthesis Methodologies
Contributions to Heterocyclic Chemistry Methodologies
Synthesis of Novel Nitrogen-Containing Heterocycles
The reactivity of 2-(4-methoxyphenacyl)-1,3-cyclohexanedione has been effectively harnessed for the synthesis of various nitrogen-containing heterocyclic systems, such as quinolines and acridinones. These compounds are of significant interest due to their presence in numerous biologically active molecules.
One-pot multicomponent reactions are a cornerstone of modern organic synthesis, and this precursor is well-suited for such strategies. For instance, in the presence of an appropriate aniline (B41778) derivative and a suitable catalyst, 2-(4-methoxyphenacyl)-1,3-cyclohexanedione can undergo a cyclocondensation reaction to afford highly substituted acridinone (B8587238) derivatives. researchgate.net The reaction proceeds through the formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic system. The general scheme for this transformation allows for the generation of a library of acridinone compounds by varying the substituted aniline used in the reaction. nih.govresearchgate.netmdpi.com
Similarly, the synthesis of quinoline (B57606) derivatives can be achieved through reactions with anilines and an additional aldehyde component, following established protocols like the Doebner-von Miller reaction or similar multicomponent strategies. wikipedia.orgscielo.brresearchgate.netorganic-chemistry.org The diketone functionality of the starting material provides the necessary carbon framework for the formation of the quinoline core.
Table 1: Synthesis of Nitrogen-Containing Heterocycles
| Entry | Amine/Reagent | Product | Catalyst |
|---|---|---|---|
| 1 | Aniline | Substituted Acridinone | p-TSA |
| 2 | 4-Chloroaniline | Chloro-substituted Acridinone | H2SO4 |
This table represents a generalized scheme for the synthesis of acridinones from 1,3-cyclohexanedione (B196179) derivatives.
Expedited Routes to Oxygen- and Sulfur-Containing Heterocycles
The versatility of 2-(4-methoxyphenacyl)-1,3-cyclohexanedione extends to the synthesis of oxygen and sulfur-containing heterocycles, providing efficient routes to compounds such as benzofurans, chromenes, and thiophenes.
The synthesis of benzofuran (B130515) derivatives can be accomplished through intramolecular cyclization reactions. researchgate.netnih.govsci-hub.runih.govoregonstate.edu Under acidic or basic conditions, the enol form of the diketone can undergo cyclization with the phenacyl moiety, leading to the formation of a furan (B31954) ring fused to the cyclohexane (B81311) system. Subsequent aromatization can yield the benzofuran core. Various catalysts, including palladium and copper complexes, have been employed to facilitate such transformations. nih.gov
Chromene derivatives, another important class of oxygen heterocycles, can also be synthesized from this precursor. sphinxsai.comresearchgate.netresearchgate.netorganic-chemistry.orgacgpubs.org Reactions involving condensation with salicylaldehyde (B1680747) derivatives in the presence of a suitable catalyst can lead to the formation of the chromene skeleton. The reaction typically proceeds via a Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder reaction or a Michael addition followed by cyclization. acgpubs.org
For the synthesis of sulfur-containing heterocycles, the Gewald reaction is a particularly powerful tool. wikipedia.orgwikipedia.orgorganic-chemistry.orgijprajournal.compharmaguideline.comumich.edumdpi.com This multicomponent reaction involves the condensation of a ketone or dicarbonyl compound with an α-cyanoester and elemental sulfur in the presence of a base. The 1,3-dicarbonyl moiety of 2-(4-methoxyphenacyl)-1,3-cyclohexanedione can serve as the ketone component in this reaction, leading to the formation of highly substituted 2-aminothiophenes. ijprajournal.compharmaguideline.com These thiophene (B33073) derivatives are valuable intermediates for the synthesis of more complex sulfur-containing compounds. The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, provides another viable route. wikipedia.orgpharmaguideline.comorganic-chemistry.org
Table 2: Synthesis of Oxygen- and Sulfur-Containing Heterocycles
| Entry | Reagents | Product | Reaction Type |
|---|---|---|---|
| 1 | Salicylaldehyde, DABCO | Substituted Chromene | Condensation/Cyclization |
| 2 | Malononitrile (B47326), Sulfur, Base | Substituted 2-Aminothiophene | Gewald Reaction |
This table illustrates general synthetic pathways to chromenes and thiophenes using a 1,3-dicarbonyl precursor.
Future Research Directions and Emerging Areas
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Reactions
Future research will increasingly focus on aligning the synthesis and subsequent reactions of 1,3-Cyclohexanedione (B196179), 2-p-methoxyphenacyl- with the principles of green chemistry. The traditional synthesis involves two main stages: the formation of the 1,3-cyclohexanedione ring and its subsequent C-alkylation. Each stage offers avenues for sustainable improvement.
The synthesis of the 1,3-cyclohexanedione precursor is often achieved through the selective hydrogenation of resorcinol (B1680541). mdpi.com Green approaches in this area aim to replace harsh reaction conditions with more environmentally benign alternatives. Research could explore catalytic transfer hydrogenation using hydrogen donors like sodium formate (B1220265) in aqueous media, which minimizes the need for high-pressure hydrogen gas and volatile organic solvents. google.com Furthermore, optimizing catalysts, such as palladium on a silica (B1680970) support (Pd/SiO2), can lead to high conversion and selectivity, reducing waste and energy consumption. google.com
The second stage, the alkylation of 1,3-cyclohexanedione with a p-methoxyphenacyl halide, typically requires a base. Green methodologies would seek to minimize waste by using catalytic amounts of base or by employing alternative energy sources. acs.org Mechanochemistry, which uses mechanical force to induce reactions, presents a solvent-free alternative for alkylation processes. nih.gov Additionally, the use of water-tolerant Lewis acid catalysts could enable these reactions to be performed in aqueous media, significantly improving the environmental profile of the synthesis. nih.gov
| Synthetic Step | Traditional Method | Potential Green Alternative | Key Benefits |
|---|---|---|---|
| 1,3-Cyclohexanedione Synthesis | Hydrogenation of Resorcinol under high H₂ pressure | Catalytic transfer hydrogenation in water using sodium formate google.com | Avoids high-pressure H₂, uses water as a solvent |
| C-Alkylation | Stoichiometric base in organic solvent | Mechanochemical synthesis (ball milling) nih.gov | Solvent-free, high energy efficiency |
| C-Alkylation | Strong base, anhydrous conditions | Lanthanide catalysts in aqueous media nih.gov | Use of water, catalytic system |
| Overall Process | Multiple work-up and purification steps | One-pot, iodine-catalyzed cyclization-alkylation strategy nih.gov | Improved atom and step economy |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous-flow synthesis represents a significant frontier for producing 1,3-Cyclohexanedione, 2-p-methoxyphenacyl-. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. flinders.edu.au The intrinsic modularity of flow systems facilitates the telescoping of multi-step syntheses, potentially allowing for the continuous hydrogenation of resorcinol followed immediately by in-line alkylation without isolating the intermediate. illinois.edu
Automated synthesis platforms can be integrated with flow reactors to accelerate reaction optimization. researchgate.net These systems can autonomously vary reaction conditions based on real-time analysis, efficiently mapping the reaction space to find optimal yields and selectivities. nih.gov For the synthesis of this target compound, an automated platform could rapidly screen various catalysts, bases, solvents, and temperature profiles, a task that would be prohibitively time-consuming in traditional batch chemistry. merckmillipore.com This data-driven approach not only accelerates development but also generates a deeper understanding of the reaction landscape. nih.gov
| Parameter | Batch Synthesis Challenge | Flow/Automated Synthesis Advantage | Relevance to Target Compound |
|---|---|---|---|
| Safety | Handling of high-pressure H₂ gas for hydrogenation | In-situ generation or controlled introduction of reagents flinders.edu.au | Safer synthesis of the 1,3-cyclohexanedione core |
| Process Control | Exothermic reactions can lead to hotspots and side products | Superior heat and mass transfer prevents thermal runaways flinders.edu.au | Higher purity and yield in the alkylation step |
| Optimization | Slow, laborious, one-variable-at-a-time optimization | High-throughput experimentation and algorithmic optimization nih.gov | Rapid identification of ideal conditions for synthesis |
| Scalability | Scaling up can be non-trivial and require re-optimization | Scalability by running the system for longer ("scale-out") illinois.edu | Seamless transition from laboratory to production scale |
Photoinduced Reactions and Photochemical Transformations of the Compound
The p-methoxyphenacyl moiety within the target molecule is a chromophore that can absorb UV light, making the compound a prime candidate for photochemical exploration. Research in this area could uncover novel molecular rearrangements and cycloadditions. Upon photoirradiation, carbonyl compounds can undergo a variety of transformations, including Norrish Type I and Type II reactions. scribd.com
For 1,3-Cyclohexanedione, 2-p-methoxyphenacyl-, a Norrish Type I cleavage could generate a phenacyl radical and a dicarbonyl radical, which could then engage in subsequent coupling or rearrangement reactions. nih.govfrontiersin.org This pathway could provide access to complex molecular architectures. Another possibility is an intramolecular hydrogen abstraction (Norrish Type II), potentially leading to cyclobutanol (B46151) derivatives. scribd.com Furthermore, the β-dicarbonyl system itself can participate in photo-induced [2+2] cycloadditions with alkenes, a reaction known as the Paterno-Büchi reaction. nih.gov The presence of both functionalities opens the door to unique intramolecular photoreactions, where the excited phenacyl group could react with the enol form of the cyclohexanedione ring.
| Reaction Type | Proposed Mechanism | Potential Product Class |
|---|---|---|
| Norrish Type I Cleavage scribd.com | α-cleavage of the phenacyl ketone to form radical intermediates | Coupling products, decarbonylated derivatives |
| Norrish Type II Reaction scribd.com | Intramolecular γ-hydrogen abstraction by the excited carbonyl | Cyclobutanol derivatives, cleavage products |
| Intramolecular Paterno-Büchi Reaction nih.gov | [2+2] cycloaddition between the enol double bond and the phenacyl carbonyl | Fused or spirocyclic oxetane (B1205548) derivatives |
| Radical-Mediated Cyclization nih.gov | Formation of a phenacyl radical which adds to the enol system | Functionalized heterocyclic or carbocyclic systems |
Catalyst Design for Highly Selective and Efficient Conversions
The synthesis of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- creates a new stereocenter at the C2 position of the cyclohexane (B81311) ring. A major area for future research is the development of catalysts that can control the stereochemistry of this position, leading to an enantioselective synthesis. Asymmetric catalysis, particularly through organocatalysis or transition-metal catalysis, offers powerful tools to achieve this. researchgate.net
Chiral phase-transfer catalysts or chiral amines could be designed to mediate the alkylation of 1,3-cyclohexanedione, delivering the p-methoxyphenacyl group to one face of the prochiral enolate with high selectivity. researchgate.net Success in this area would provide access to enantiomerically pure building blocks for the synthesis of complex natural products and pharmaceuticals.
Beyond stereoselectivity, catalyst design can also improve reaction efficiency and sustainability. For instance, developing catalysts that operate under milder conditions or with lower loadings can significantly reduce the process mass intensity. nih.gov Research into dual-catalytic systems, which might combine a photocatalyst to activate one substrate with an organocatalyst to control stereoselectivity, could unlock novel and efficient reaction pathways. researchgate.net
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- is crucial for optimization and control. Advanced spectroscopic techniques applied in situ (in the reaction vessel) can provide real-time data on reactant consumption, intermediate formation, and product generation. mt.com
For instance, in situ Fourier-transform infrared (FTIR) or Raman spectroscopy could monitor the vibrational modes of the carbonyl groups, allowing for precise tracking of the enolate formation and subsequent alkylation. This data is invaluable for kinetic modeling and process optimization, especially in flow chemistry setups. mt.com Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on intermediates, helping to elucidate complex reaction pathways. nih.govacs.org
To investigate the photochemical transformations discussed in section 8.3, time-resolved spectroscopic techniques like transient absorption spectroscopy would be essential. These methods can detect and characterize short-lived excited states and radical intermediates, providing direct evidence for proposed mechanistic pathways.
| Technique | Information Gained | Application Area |
|---|---|---|
| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products mt.com | Kinetic analysis and optimization of synthesis |
| In-situ NMR | Structural elucidation of transient intermediates; mechanistic pathway determination nih.gov | Understanding complex rearrangements and side reactions |
| Transient Absorption Spectroscopy | Detection and lifetime measurement of excited states and radical intermediates | Elucidation of photochemical reaction mechanisms |
| Mass Spectrometry | Identification of products and byproducts | Reaction profiling and impurity tracking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
